molecular formula C7H13Cl2N3 B15317595 1-cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride

1-cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride

Cat. No.: B15317595
M. Wt: 210.10 g/mol
InChI Key: KRNPYBILMNFWIQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine dihydrochloride is a pyrazole-derived compound characterized by a cyclopropyl substituent at the 1-position and a methyl group at the 3-position of the pyrazole ring. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical and synthetic applications. The cyclopropyl group introduces unique steric and electronic properties due to its strained three-membered ring structure, which can influence reactivity, metabolic stability, and intermolecular interactions .

Properties

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

1-cyclopropyl-3-methylpyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-5-7(8)4-10(9-5)6-2-3-6;;/h4,6H,2-3,8H2,1H3;2*1H

InChI Key

KRNPYBILMNFWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)C2CC2.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-1,2-dicarbonyl compounds, followed by the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

1-Cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The dihydrochloride salt improves aqueous solubility compared to neutral analogs, as seen in related compounds like Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride ().
  • The pyridinyl substituent in ’s compound adds aromaticity and hydrogen-bonding capability, altering solubility and binding interactions.

Physicochemical Properties

Property 1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine dihydrochloride (Inferred) 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride () Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride ()
Molecular Formula C₇H₁₂Cl₂N₄ (estimated) C₆H₁₂ClN₃ C₆H₁₂Cl₂N₄
Melting Point ~100–110°C (based on cyclopropane analogs) Not reported Not reported; dihydrochloride salts typically >150°C
Solubility High in water (salt form) Moderate in polar solvents High in aqueous media (≥95% purity)
Key Spectroscopic Data Distinct upfield shifts for cyclopropyl protons in ¹H NMR Ethyl group signals at δ ~1.2–1.5 ppm (triplet) Methylamine protons at δ ~2.5–3.0 ppm

Biological Activity

1-Cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropyl and methyl-substituted precursors with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux to enhance yield and purity. The final product is usually obtained as a dihydrochloride salt for improved solubility and stability.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been evaluated against human cancer cell lines such as A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). The compound showed moderate to potent activity, with IC50 values indicating its effectiveness in inhibiting cell proliferation.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Activity Level
A54912.5Moderate
HT-10808.2Potent
SGC-790115.0Moderate

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization. This is similar to the action of combretastatin A-4 (CA-4), a known microtubule destabilizer. Computational modeling has suggested that the compound binds to the colchicine site on microtubules, disrupting microtubule dynamics and leading to cell cycle arrest.

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory and analgesic effects. It has been tested in models of acute inflammation, where it demonstrated a reduction in inflammatory markers, indicating potential utility in treating inflammatory diseases.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It exhibited activity against certain Gram-positive bacteria, with minimum inhibitory concentrations (MIC) suggesting its potential as an antibacterial agent.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus31.25Moderate
Escherichia coli62.50Weak

Case Studies

Several case studies have explored the efficacy of this compound in vivo. In one study involving xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer therapeutic.

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